molecular formula C11H16BNO3 B160980 (2-(Diethylcarbamoyl)phenyl)boronic acid CAS No. 129112-21-6

(2-(Diethylcarbamoyl)phenyl)boronic acid

Cat. No.: B160980
CAS No.: 129112-21-6
M. Wt: 221.06 g/mol
InChI Key: TULUDWZVHWOWHZ-UHFFFAOYSA-N
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Description

(2-(Diethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a phenyl ring substituted with a diethylcarbamoyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Safety and Hazards

“(2-(Diethylcarbamoyl)phenyl)boronic acid” is classified as a warning substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 2-bromo-N,N-diethylbenzamide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Diethylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

(2-(Diethylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the diethylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.

    (2-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with dimethylcarbamoyl group, which affects its reactivity and solubility.

    (2-(Diethylcarbamoyl)phenyl)boronic Acid Pinacol Ester: A protected form of the boronic acid, which can be deprotected under mild conditions.

Uniqueness

This compound is unique due to the presence of the diethylcarbamoyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Properties

IUPAC Name

[2-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULUDWZVHWOWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400580
Record name [2-(Diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-21-6
Record name [2-(Diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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